molecular formula C9H10O2 B167087 3-Methylphenylacetic acid CAS No. 621-36-3

3-Methylphenylacetic acid

Cat. No.: B167087
CAS No.: 621-36-3
M. Wt: 150.17 g/mol
InChI Key: GJMPSRSMBJLKKB-UHFFFAOYSA-N
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Description

3-Methylphenylacetic acid (CAS: Not explicitly stated; molecular formula: C₉H₁₀O₂, molecular weight: 150.17 g/mol) is a derivative of phenylacetic acid featuring a methyl group at the meta position of the benzene ring. Its structure combines a hydrophobic methyl substituent with the carboxylic acid functional group, influencing its chemical reactivity, solubility, and biological interactions. This compound has garnered attention in pharmaceutical and biochemical research, particularly as a metabolite linked to neurodegenerative diseases such as Alzheimer’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Tolylacetic acid can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of toluene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{COOH} + \text{HCl} ]

Industrial Production Methods

In industrial settings, m-Tolylacetic acid is produced on a larger scale using similar synthetic routes but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Morpholine-Mediated Cyclization

A patented method ( ) describes the synthesis of 3-methylphenylacetic acid derivatives via morpholine/sulfur catalysis:

  • Reagents : Methylphenylacetic acid isomers, morpholine, sulfur, methanol, sodium hydroxide, mineral acids

  • Conditions : Reflux (6–8 hrs), activated carbon decolorization, recrystallization with ethanol

  • Yields : 70–75% for o-/m-/p-methylphenylacetic acid isomers (melting points: 88–93°C)

Nitric Acid/Acetic Anhydride System

A direct nitration method ( ) produces 2-methyl-3-nitrophenylacetic acid:

  • Reagents : 2-Methylphenylacetic acid, 98% HNO₃, acetic anhydride, CH₂Cl₂

  • Conditions : 0°C, 2-hour reaction, pH adjustment with HCl

  • Yield : 61.4% (confirmed via IR, NMR, and MS analysis)

Table 2: Nitration Reaction Parameters

ParameterValue
Molar Ratio (Acid:HNO₃)1:1.50
Reaction Temperature0–5°C
SolventDichloromethane
Product Purity>99% (HPLC)

Cerium-Catalyzed Photoreaction

Under blue light (465 nm) and air, this compound undergoes decarboxylation to form hydroperoxides or ketones ( ):

  • Catalyst : CeCl₃ with NaOAc

  • Products :

    • Hydroperoxide (94% yield with base)

    • 1-Phenylethanone (22% yield without base)

Reaction Pathway:

3 Methylphenylacetic acidCeCl3,hvO2Hydroperoxide Ketone\text{3 Methylphenylacetic acid}\xrightarrow[\text{CeCl}_3,\text{hv}]{O_2}\text{Hydroperoxide Ketone}

  • Key Factor : Base presence dictates selectivity (NaOAc favors hydroperoxide; lutidine shifts to ketone).

Fungal Metabolism

This compound acts as a secondary metabolite in Aspergillus sydowii ():

  • Role : Involved in fungal nitrogen metabolism via phenylacetyl-CoA intermediates.

  • Outcome : Potential ammonia detoxification through CoA conjugation.

Anti-Inflammatory/Analgesic Derivatives

4-Hydroxy-3-methylphenylacetic acid (structural analog) is used to develop NSAID precursors ( ):

  • Reactions : Esterification, amidation

  • Applications : COX-2 inhibition, prostaglandin synt

Scientific Research Applications

Pharmaceutical Applications

3-Methylphenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is significant due to its structural similarities to other bioactive molecules.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against specific pathogens, making it a valuable scaffold in medicinal chemistry .

CompoundActivityReference
This compound derivative AModerate antimicrobial
This compound derivative BHigh antimicrobial

Food Science Applications

The compound has been detected in various food sources, including chicken and pork, making it a potential biomarker for dietary intake. Its presence can indicate the consumption of specific animal products, which is useful for nutritional studies and food safety assessments.

Case Study: Dietary Biomarker Research

A study explored the use of this compound as a biomarker for meat consumption. Urine samples from participants were analyzed to establish correlations between dietary intake and metabolite levels, demonstrating its potential as a reliable indicator .

Food SourceDetected Levels (mg/kg)Reference
Chicken0.5
Pork0.3

Biochemical Applications

As a secondary metabolite, this compound plays roles in various biochemical pathways. It has been studied for its involvement in plant hormone activity and metabolic processes related to phenylalanine metabolism.

Case Study: Metabolic Pathway Analysis

Research has shown that this compound influences nitrogen metabolism through the formation of phenylacetyl-CoA, which is crucial for detoxifying ammonia in metabolic disorders. This highlights its significance in understanding metabolic pathways in both plants and animals .

Metabolic RoleEffectReference
Nitrogen detoxificationEnhances ammonia detoxification
Plant growth regulationModulates hormone activity

Mechanism of Action

The mechanism of action of m-Tolylacetic acid involves its interaction with specific molecular targets and pathways. As an intermediate in organic synthesis, it participates in various chemical reactions that lead to the formation of desired products. The carboxyl group (-COOH) in m-Tolylacetic acid plays a crucial role in its reactivity, allowing it to undergo oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

The properties and applications of 3-methylphenylacetic acid are best understood through comparisons with structurally related phenylacetic acid derivatives. Key factors include substituent type (e.g., halogen, hydroxyl, trifluoromethyl), position (ortho, meta, para), and their combined electronic and steric effects.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Properties of Selected Analogs

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
This compound C₉H₁₀O₂ -CH₃ (meta) 150.17 Metabolite in Alzheimer’s research
4-Fluoro-3-methylphenylacetic acid C₉H₉FO₂ -F (para), -CH₃ (meta) 168.16 Enhanced pharmacological activity due to fluorine’s electronegativity
3-Hydroxyphenylacetic acid C₈H₈O₃ -OH (meta) 152.15 High polarity; metabolic studies
3-(Trifluoromethyl)phenylacetic acid C₉H₇F₃O₂ -CF₃ (meta) 204.15 High lipophilicity; medicinal chemistry
3-Methylphenoxyacetic acid C₉H₁₀O₃ -OCH₃ (phenoxy linkage) 166.18 Agricultural/industrial applications

Substituent Effects on Reactivity and Bioactivity

  • Methyl Group (-CH₃) : The meta-methyl group in this compound enhances lipophilicity and metabolic stability compared to unsubstituted phenylacetic acid. However, it lacks the strong electron-withdrawing effects seen in halogenated analogs, resulting in moderate reactivity in electrophilic substitution reactions .
  • Fluorine (-F) : In 4-fluoro-3-methylphenylacetic acid, the para-fluorine atom increases electronegativity and binding affinity to biological targets, improving pharmacokinetic properties such as half-life and membrane permeability .
  • Trifluoromethyl (-CF₃) : The -CF₃ group in 3-(trifluoromethyl)phenylacetic acid significantly boosts lipophilicity and chemical stability , making it resistant to oxidative degradation. This substituent is favored in drug design for its ability to enhance target engagement .
  • Hydroxyl (-OH) : 3-Hydroxyphenylacetic acid’s -OH group increases water solubility and hydrogen-bonding capacity , making it suitable for studying metabolic pathways but less ideal for blood-brain barrier penetration compared to methyl or trifluoromethyl analogs .

Biological Activity

3-Methylphenylacetic acid, also known as m-tolylacetic acid, is an aromatic carboxylic acid with the molecular formula C9H10O2C_9H_{10}O_2 and a molecular weight of approximately 150.18 g/mol. This compound is a derivative of toluene and is found in trace amounts in certain foods such as chicken, duck, and pork. Its biological activity has garnered interest due to its potential roles in metabolism and antimicrobial properties.

Metabolism and Biomarker Potential

This compound is produced as a metabolite in the body, particularly through the metabolism of phenylalanine. It has been explored as a potential biomarker for dietary intake, especially related to the consumption of specific meats like chicken and pork. Studies have shown that its presence in urine can indicate recent consumption of these foods, although further validation is necessary to establish its reliability as a biomarker .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It may interact with microbial enzymes or cellular structures, suggesting potential applications in pharmacology. The exact mechanisms through which it exerts these effects are still under investigation, but its role as a secondary metabolite implies it may have ecological functions, such as defense against pathogens .

Plant Hormone Activity

As a secondary metabolite, this compound may influence plant growth and development. While its effects are generally less potent than primary auxins like indole-3-acetic acid, it has been suggested that this compound could play a role in plant hormone activity, potentially affecting physiological processes such as cell elongation and division .

Case Studies and Experimental Data

A number of studies have been conducted to explore the biological activities of this compound:

  • Study on Metabolites : Research has indicated that this compound can be produced by fungi such as Aspergillus sydowii, highlighting its role in fungal metabolism .
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria, although the specific pathways remain to be fully elucidated .
  • Plant Growth Regulation : Experiments assessing the effects of various aromatic acids on plant growth have suggested that this compound may enhance growth under specific conditions, although more comprehensive studies are needed to confirm these findings .

Summary of Key Findings

Aspect Details
Chemical Structure Aromatic carboxylic acid; C9H10O2
Molecular Weight Approximately 150.18 g/mol
Biological Roles Potential biomarker for dietary intake; antimicrobial properties; influence on plant hormones
Metabolic Pathways Involved in phenylalanine metabolism; produced by fungi

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 3-Methylphenylacetic acid in laboratory settings?

  • Methodological Answer : Use nitrile or neoprene gloves compliant with EN 374 standards to avoid skin contact. Perform handling in a fume hood with local exhaust ventilation. In case of accidental exposure, immediately flush eyes/skin with water for ≥15 minutes and seek medical consultation . Avoid incompatible materials such as strong acids, bases, or oxidizing agents during storage or reactions .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in tightly sealed, light-protected glass containers at 2–8°C in a dry, well-ventilated environment. Stability data for analogous compounds (e.g., 3-Methoxyphenylacetic acid) suggest degradation under heat (>40°C) or humidity, necessitating periodic purity checks via HPLC or NMR .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using derivatization (e.g., silylation) are recommended. For complex mixtures, tandem mass spectrometry (LC-MS/MS) improves specificity, as validated for structurally similar phenylacetic acids .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. methoxy groups) influence the enzymatic interactions of phenylacetic acid derivatives?

  • Methodological Answer : Methyl groups at the 3-position enhance steric hindrance, potentially reducing substrate affinity for enzymes like phenylacetate-CoA ligase compared to methoxy derivatives. Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes to compare KmK_m and VmaxV_{max} values .

Q. What experimental approaches resolve contradictions in reported degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}C-tagged compounds) to track degradation products via LC-MS. Controlled oxidation studies (e.g., H2_2O2_2/Fe2+^{2+}) under varying pH/temperature can identify primary intermediates (e.g., hydroxylated derivatives or ketones) .

Q. How can temporal effects on this compound’s bioactivity be systematically evaluated in in vitro assays?

  • Methodological Answer : Design time-course experiments with repeated sampling (e.g., 0, 24, 48 hours) to monitor metabolite accumulation (via UPLC-QTOF) and cellular responses (e.g., ROS generation). Include stability controls (e.g., compound-only incubations) to distinguish degradation from biological effects .

Q. Key Considerations for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., stability vs. bioactivity), use orthogonal validation methods (e.g., FTIR for functional groups, enzymatic activity assays) to isolate variables .
  • Ecotoxicological Gaps : No ecotoxicity data exists for this compound. Prioritize Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity and biodegradability .

Properties

IUPAC Name

2-(3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPSRSMBJLKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211147
Record name m-Tolylacetic acid
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Molecular Weight

150.17 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Methylphenylacetic acid
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CAS No.

621-36-3
Record name (3-Methylphenyl)acetic acid
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Melting Point

62 °C
Record name 3-Methylphenylacetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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